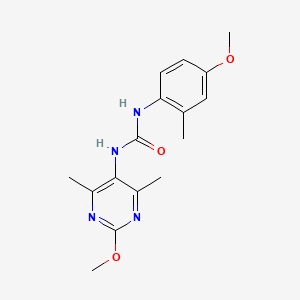
1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H20N4O3 and its molecular weight is 316.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4,6-dimethylpyrimidin-5-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C14H18N4O3
- Molecular Weight : 290.32 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of urea compounds can induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes involved in cancer progression.
This compound appears to exert its anticancer effects through multiple mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can provoke programmed cell death in cancer cells. For instance, it has been observed to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to apoptosis .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .
Case Studies
A series of experiments conducted on various cancer cell lines have demonstrated the efficacy of this compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction |
| U937 (Monocytic Leukemia) | 1.47 | Cell cycle arrest |
| SK-MEL-2 (Melanoma) | 0.76 | Enzyme inhibition |
These results indicate that the compound has a potent effect on a range of cancer types, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes implicated in tumor growth and metastasis. Specifically, it has been tested against carbonic anhydrases (CAs), which are often overexpressed in tumors:
- Inhibition Potency : The most active derivatives have demonstrated nanomolar inhibition against hCA IX and hCA II, indicating a strong potential for use in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the methoxy and methyl groups have been correlated with enhanced activity:
特性
IUPAC Name |
1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-8-12(22-4)6-7-13(9)19-15(21)20-14-10(2)17-16(23-5)18-11(14)3/h6-8H,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEZPBDWJYVGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(N=C(N=C2C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













